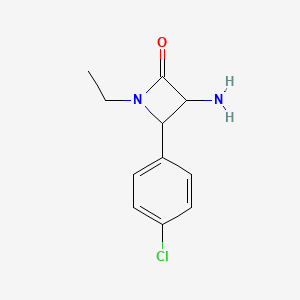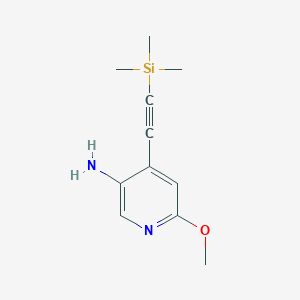
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2OSi. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a methoxy group, a trimethylsilyl-ethynyl group, and an amine group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridin-3-amine and trimethylsilylacetylene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium(II) acetate, is often used to facilitate the coupling reaction between the pyridine derivative and trimethylsilylacetylene.
Solvents: Common solvents used in this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and amine groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Coupling: Palladium catalysts, such as palladium(II) acetate, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while coupling reactions can result in the formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds with target molecules, while the trimethylsilyl-ethynyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
- 3-((Trimethylsilyl)ethynyl)pyridine
Uniqueness
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine is unique due to the specific positioning of its functional groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N2OSi |
|---|---|
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
6-methoxy-4-(2-trimethylsilylethynyl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2OSi/c1-14-11-7-9(10(12)8-13-11)5-6-15(2,3)4/h7-8H,12H2,1-4H3 |
Clave InChI |
ZNJAMGGPNCOJSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)C#C[Si](C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


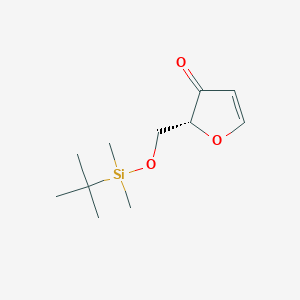

![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)
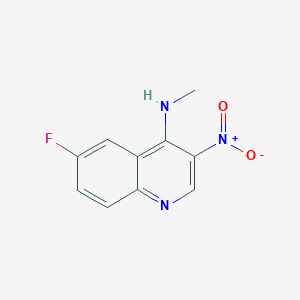

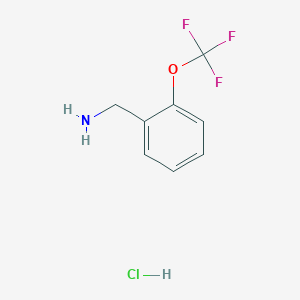


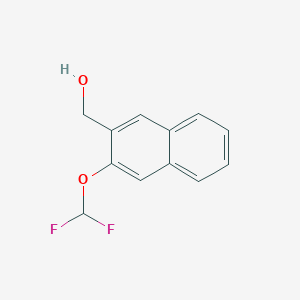
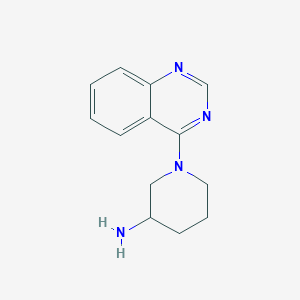

![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
